molecular formula C19H23N3O2S B2993390 N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide CAS No. 1223174-82-0

N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide

Cat. No.: B2993390
CAS No.: 1223174-82-0
M. Wt: 357.47
InChI Key: XNUSGPCYYOQIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide is a heterocyclic compound featuring a benzoxazine core fused with a pyridine-carboxamide moiety. The benzoxazine ring (a six-membered structure containing one oxygen and one nitrogen atom) is substituted with an ethyl group at the 4-position, while the pyridine ring is functionalized with a methylsulfanyl group at the 2-position and a carboxamide group at the 3-position.

Properties

IUPAC Name

N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-4-22-13-14(24-17-10-6-5-9-16(17)22)12-21(2)19(23)15-8-7-11-20-18(15)25-3/h5-11,14H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUSGPCYYOQIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(OC2=CC=CC=C21)CN(C)C(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide (CAS Number: 1223174-82-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O2SC_{19}H_{23}N_{3}O_{2}S with a molecular weight of 357.5 g/mol. The compound features a complex structure that includes a benzoxazine moiety, which is known for various biological activities.

PropertyValue
Molecular FormulaC19H23N3O2SC_{19}H_{23}N_{3}O_{2}S
Molecular Weight357.5 g/mol
CAS Number1223174-82-0

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to benzoxazines. For instance, derivatives of benzoxazine have shown significant antibacterial activity against various strains of bacteria. Although specific data on this compound is limited, the structural similarity suggests potential efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Potential

Research has indicated that benzoxazine derivatives possess anticancer activity through multiple mechanisms, including apoptosis induction and cell cycle arrest. For example, a study demonstrated that certain benzoxazine compounds could inhibit the proliferation of cancer cells by modulating signaling pathways related to cell survival and apoptosis. Although direct studies on the specific compound are scarce, its structural components suggest it may exhibit similar properties.

Anti-inflammatory Effects

The anti-inflammatory potential of benzoxazine derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The anti-inflammatory effects could be attributed to the modulation of NF-kB signaling pathways.

While detailed mechanisms specific to this compound are not thoroughly characterized in available literature, similar compounds have been shown to interact with several biological targets:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : They may act on various receptors influencing cellular signaling pathways.
  • Gene Expression Regulation : Some benzoxazine derivatives can modulate the expression of genes involved in apoptosis and cell cycle regulation.

Study on Benzoxazine Derivatives

A notable study published in Organic & Biomolecular Chemistry explored the synthesis and biological evaluation of various benzoxazine derivatives. The results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines, suggesting their potential as anticancer agents .

Antibacterial Evaluation

In another study focusing on the antibacterial properties of benzoxazine derivatives, researchers found that certain modifications to the benzoxazine structure enhanced activity against resistant bacterial strains . This highlights the potential for further development of this compound as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Benzodioxine and Dihydropyridine Families

The compound shares structural motifs with two classes of molecules: benzodioxines (e.g., N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, ) and 1,4-dihydropyridines (e.g., AZ331 and AZ257, ). Key comparisons are outlined below:

Table 1: Structural and Functional Comparisons

Property Target Compound N-(4-Ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide)
Core Heterocycle Benzoxazine (O, N) Benzodioxine (O, O) 1,4-Dihydropyridine (N-containing)
Substituents - 4-Ethyl group on benzoxazine
- Methylsulfanyl on pyridine
- 4-Ethylphenyl amide - Cyano, furyl, methoxyphenyl, and thioether groups
Molecular Weight ~370–390 g/mol (estimated) 297.34 g/mol ~580–600 g/mol (estimated)
Pharmacological Notes Limited data; potential CNS activity due to benzoxazine’s π-electron-rich core Unreported; benzodioxines often linked to antioxidant properties Dihydropyridines are classical calcium channel blockers; AZ331’s thioether and aryl groups may enhance membrane interaction

Key Differences and Implications

Heterocyclic Core: The benzoxazine core (O, N) in the target compound differs from benzodioxine (O, O) in , which lacks a nitrogen atom. This difference may influence electronic properties and binding to biological targets (e.g., enzymes or receptors requiring nitrogen coordination) .

Substituent Effects: The methylsulfanyl group on the pyridine ring may enhance lipophilicity compared to the methoxy or cyano groups in dihydropyridines, affecting bioavailability and metabolic stability. The ethyl group on the benzoxazine ring contrasts with the 4-bromophenyl or 4-methoxyphenyl substituents in dihydropyridines, suggesting divergent steric and electronic interactions with targets.

Bioactivity Hypotheses :

  • Benzoxazine derivatives are less explored than dihydropyridines, but their nitrogen-containing core could enable interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • The absence of a 1,4-dihydropyridine ring in the target compound likely precludes calcium channel blockade, a hallmark of dihydropyridines like nifedipine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.